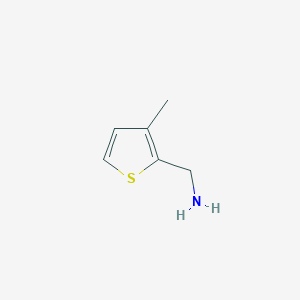

(3-Methylthiophen-2-yl)methanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5-2-3-8-6(5)4-7/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZNXCABBUKIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384025 | |

| Record name | (3-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104163-35-1 | |

| Record name | (3-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylthiophen-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (3-Methylthiophen-2-yl)methanamine and its Analogs for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Biological Potential of Thiophene-based Methanamines

This technical guide provides a comprehensive overview of (3-Methylthiophen-2-yl)methanamine, a member of the broader class of thiophene-based methanamines, which are of significant interest in medicinal chemistry and drug discovery. The thiophene ring is a privileged scaffold in numerous FDA-approved drugs, valued for its bioisosteric resemblance to a phenyl ring but with distinct electronic and lipophilic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the commercial availability of this compound, general synthetic methodologies for this class of compounds, and a discussion of their potential biological activities and mechanisms of action based on the broader family of thiophene derivatives.

Commercial Availability of this compound

This compound is available from a variety of commercial suppliers, primarily for research and development purposes. The table below summarizes key information from several vendors. Purity, quantity, and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Quantity |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 3-Methylthiophene-2-methylamine, 96% | 104163-35-1 | C₆H₉NS | 96% | 250 mg |

| CymitQuimica | This compound | 104163-35-1 | C₆H₉NS | Not Specified | Inquire |

| Sigma-Aldrich | [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid | 656814-94-7 | C₈H₁₁NO₂S | 95% | Inquire |

| Matrix Scientific | (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride | 1052510-45-8 | Not Specified | Not Specified | Inquire |

| BLDpharm | (3-Methylthiophen-2-yl)(4-methylthiophen-2-yl)methanone | 1878400-15-7 | Not Specified | Not Specified | Inquire |

| EvitaChem | 1-(4-fluorophenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride | Not Specified | C₁₃H₁₅ClFNS | Not Specified | Inquire |

| Arctom Scientific | This compound hydrochloride | 1185294-88-5 | Not Specified | Not Specified | 100 mg |

| Cenmed | (3-Bromothiophen-2-yl)methanamine | Not Specified | Not Specified | Not Specified | Inquire |

Synthesis of Thiophene-based Methanamines: A General Protocol

Experimental Protocol: Reductive Amination of 3-Methylthiophene-2-carbaldehyde

This hypothetical protocol is based on standard organic chemistry procedures for reductive amination.

-

Reaction Setup: To a solution of 3-methylthiophene-2-carbaldehyde (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium chloride, 1.5 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to basic (pH > 10) with a suitable base (e.g., NaOH).

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the desired this compound.

Biological Activities and Potential Signaling Pathways

The thiophene nucleus is a key pharmacophore in a wide array of biologically active compounds.[2] Derivatives of thiophene have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and anticonvulsant properties.[1][3][4] The aminomethyl group can further contribute to the molecule's ability to interact with biological targets, often through hydrogen bonding or ionic interactions.

Given the diverse activities of thiophene derivatives, this compound and its analogs could potentially modulate various signaling pathways. For instance, in the context of anti-inflammatory activity, thiophene-containing compounds have been shown to inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[3]

The following diagram illustrates a hypothetical signaling pathway where a thiophene-based methanamine could exert an anti-inflammatory effect through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thiophene scaffold, a cornerstone in medicinal chemistry, imparts favorable physicochemical properties that are conducive to drug development.[1] While specific biological data for this compound is limited in the public domain, the extensive research on related thiophene derivatives suggests a high potential for a range of biological activities. This guide serves as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds, providing a starting point for further investigation and drug discovery efforts.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

An In-depth Technical Guide to (3-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylthiophen-2-yl)methanamine, a substituted thiophene derivative, holds interest within the fields of medicinal chemistry and drug discovery due to the established broad-spectrum biological activities of the thiophene scaffold. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, structural characteristics, a plausible synthetic approach, and a summary of the known biological relevance of related thiophene compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis, characterization, and further investigation into its potential therapeutic applications.

Chemical Identity and Structure

This compound is a primary amine attached to a methyl-substituted thiophene ring. Its unique structural features, combining an aromatic heterocycle with a reactive primary amine, make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Properties [1]

| Identifier | Value |

| CAS Number | 104163-35-1 |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(CN)SC=C1 |

| InChI Key | SWZNXCABBUKIPZ-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2][3][4][5][6] This two-step, one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine. In the case of synthesizing a primary amine such as this compound, ammonia is utilized as the nitrogen source.

DOT Script 1: Proposed Synthesis of this compound

General Experimental Protocol for Reductive Amination

The following is a generalized experimental protocol based on standard reductive amination procedures. Optimization of reaction conditions, including solvent, temperature, and reducing agent, would be necessary to achieve high yields and purity.

-

Imine Formation: 3-Methylthiophene-2-carboxaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An excess of ammonia (often in the form of ammonium acetate or a solution of ammonia in methanol) is added to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like palladium on carbon). Sodium cyanoborohydride is often preferred as it is selective for the reduction of the imine in the presence of the unreacted aldehyde.[3]

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, typically by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or distillation to yield pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl group (CH₃) protons. - Two doublets for the thiophene ring protons. - A singlet for the methylene (CH₂) protons adjacent to the amine. - A broad singlet for the amine (NH₂) protons. |

| ¹³C NMR | - A signal for the methyl carbon. - Four signals for the thiophene ring carbons (two quaternary and two tertiary). - A signal for the methylene carbon. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).[7] - C-H stretching vibrations for the aromatic and aliphatic C-H bonds. - C=C stretching vibrations for the thiophene ring. - C-N stretching vibration. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (127.21 g/mol ). - Fragmentation patterns characteristic of the loss of the amine group and cleavage of the thiophene ring. |

Biological and Medicinal Context

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[8] The thiophene ring is considered a bioisostere of the benzene ring and can be found in a wide range of therapeutic agents with diverse activities.

Known Biological Activities of Thiophene Scaffolds

Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many thiophene derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi.[9]

-

Antiviral Activity: Certain thiophene-based compounds have shown promise as antiviral agents.

-

Anti-inflammatory Activity: The thiophene nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: A number of thiophene derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer progression.

-

Central Nervous System (CNS) Activity: The structural similarity of some thiophene derivatives to neurotransmitters has led to the exploration of their potential in treating CNS disorders.

DOT Script 2: Biological Potential of the Thiophene Scaffold

Potential for Drug Discovery

The presence of the primary amine in this compound provides a reactive handle for further chemical modification. This allows for the facile synthesis of a library of derivatives, which can be screened for various biological activities. The methyl group on the thiophene ring can also influence the compound's lipophilicity and metabolic stability, which are important parameters in drug design.

Future Directions

The lack of extensive published data on this compound presents a significant opportunity for further research. Key areas for future investigation include:

-

Development and Optimization of a Synthetic Protocol: A detailed and optimized synthesis would make this compound more accessible to the research community.

-

Comprehensive Spectroscopic Characterization: The acquisition and publication of detailed NMR, IR, and mass spectrometry data are essential for unambiguous identification and quality control.

-

Screening for Biological Activity: A systematic evaluation of this compound and its derivatives against a panel of biological targets could uncover novel therapeutic leads.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a series of analogues would provide valuable insights into the structural requirements for activity and selectivity.

Conclusion

This compound is a structurally interesting molecule with significant potential as a building block in medicinal chemistry. While specific biological and experimental data for this compound are currently scarce, its relationship to the broader class of biologically active thiophene derivatives suggests that it is a promising candidate for further investigation. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and the context for its potential applications in drug discovery and development. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. gctlc.org [gctlc.org]

- 3. youtube.com [youtube.com]

- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Primary Amine in (3-Methylthiophen-2-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylthiophen-2-yl)methanamine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the reactive primary amine tethered to a 3-methylthiophene core. The nucleophilicity of the amine is modulated by the electronic properties of the thiophene ring, influencing its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the primary amine in this compound, focusing on its fundamental properties and key reactions including acylation, alkylation, and Schiff base formation. Detailed experimental protocols and mechanistic pathways are provided to facilitate its application in research and development.

Introduction

The thiophene moiety is a prevalent scaffold in numerous pharmaceuticals and functional materials. When functionalized with a primary aminomethyl group at the 2-position, as in this compound, the resulting compound becomes a versatile building block for further molecular elaboration. The primary amine serves as a key reactive handle, allowing for the introduction of diverse functionalities through well-established amine chemistries. The 3-methyl group on the thiophene ring exerts a modest electron-donating effect, which influences the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the primary amine. Understanding the reactivity of this primary amine is crucial for its effective utilization in the synthesis of novel compounds with potential therapeutic or material applications.

Core Properties of the Primary Amine

The reactivity of the primary amine in this compound is fundamentally governed by its basicity and nucleophilicity. While specific experimental data for this exact molecule is limited, we can infer its properties from closely related analogs and the known electronic effects of the thiophene ring.

Table 1: Physicochemical and Reactivity Data

| Property | Value | Remarks |

| Molecular Formula | C₆H₉NS | - |

| Molecular Weight | 127.21 g/mol | - |

| CAS Number | 104133-35-1 | - |

| Predicted pKa | ~9.0 | Estimated based on the predicted pKa of 2-thiophenemethylamine (~8.95) and the slight electron-donating effect of the 3-methyl group. |

| Nucleophilicity | Moderate to High | The primary amine is a potent nucleophile, capable of reacting with a wide range of electrophiles. |

Note: The predicted pKa value is an estimation and should be used as a guideline. Experimental determination is recommended for precise applications.

The 3-methyl group on the thiophene ring is an electron-donating group, which slightly increases the electron density of the thiophene ring through a positive inductive effect (+I). This increased electron density can subtly enhance the basicity and nucleophilicity of the primary amine compared to its unsubstituted counterpart, 2-(aminomethyl)thiophene.

Key Reactions of the Primary Amine

The primary amine of this compound readily undergoes a variety of reactions typical for primary amines. The following sections detail the methodologies for three key transformations: acylation, alkylation, and Schiff base formation.

Acylation

Acylation of the primary amine with acylating agents such as acyl chlorides or anhydrides is a straightforward method to form amides. This reaction is often used to introduce new functional groups or to protect the amine during subsequent synthetic steps.

Experimental Protocol: Synthesis of N-((3-methylthiophen-2-yl)methyl)acetamide

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent, for example, acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.), dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Alkylation

Alkylation of the primary amine with alkyl halides or other alkylating agents leads to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination is a common alternative for the controlled synthesis of secondary amines.

Experimental Protocol: Synthesis of N-alkyl-(3-methylthiophen-2-yl)methanamine

-

Reactant Mixture: In a sealed reaction vessel, combine this compound (1.0 eq.), an alkyl halide (e.g., methyl iodide, 1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq. for stronger alkylating agents, use with caution) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours to overnight. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to isolate the desired secondary or tertiary amine.

Schiff Base Formation

The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of a Schiff Base with Benzaldehyde

-

Reactant Solution: Dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene in a round-bottom flask.

-

Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Reaction: Reflux the reaction mixture for 2-6 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude Schiff base can often be purified by recrystallization or column chromatography if necessary.

A Technical Guide to the Potential Applications of Substituted Thiophene Methanamines

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophene methanamines, a class of organic compounds incorporating a thiophene ring and a methanamine side chain, have emerged as a versatile scaffold in both medicinal chemistry and materials science. Their unique structural and electronic properties make them promising candidates for a wide range of applications, from novel therapeutics to advanced organic electronics. This technical guide provides an in-depth overview of the current and potential applications of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Medicinal Chemistry Applications

The thiophene ring is considered a "privileged" structure in medicinal chemistry due to its ability to mimic a phenyl ring while offering distinct electronic and metabolic properties. The incorporation of a methanamine side chain provides a key site for interaction with biological targets.

Substituted thiophene derivatives have shown significant promise as antimicrobial agents. For instance, certain Schiff base derivatives of thiophene have been evaluated for their in vitro activity against various bacterial strains.

Table 1: Antimicrobial Activity of a Thiophene Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.87 µM/ml |

Experimental Protocol: Tube Dilution Method for MIC Determination

The antimicrobial activity of the synthesized compounds was assessed using the tube dilution method.

-

Preparation of Inoculum: Bacterial strains were cultured in nutrient broth overnight at 37°C. The turbidity of the culture was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/ml.

-

Preparation of Test Compounds: Stock solutions of the thiophene derivatives were prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: A series of twofold dilutions of the test compounds were prepared in nutrient broth in sterile test tubes.

-

Inoculation: Each tube was inoculated with the standardized bacterial suspension.

-

Incubation: The tubes were incubated at 37°C for 24 hours.

-

Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Workflow for Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiophene derivatives.

Substituted thiophene methanamines have been extensively investigated for their activity on the central nervous system, particularly as reuptake inhibitors of key neurotransmitters.

Norepinephrine and Serotonin Reuptake Inhibition

A series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes have been synthesized and evaluated for their ability to inhibit the reuptake of norepinephrine (NET), serotonin (SERT), and dopamine (DAT).[1][2]

Table 2: Reuptake Inhibition Profile of Thiophene Derivatives [1][2]

| Compound | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | Selectivity Profile |

| 5b | 1.2 | 120 | >10,000 | NET-selective |

| 5c | 5.6 | 8.9 | >10,000 | Mixed NET/SERT |

| 11 | 250 | 0.8 | >10,000 | SERT-selective |

Experimental Protocol: In Vitro Reuptake Assay

The ability of compounds to inhibit neurotransmitter reuptake is typically assessed using synaptosomal preparations.

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) of rats.

-

Radioligand Binding Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and varying concentrations of the test compound.

-

Incubation and Termination: The mixture is incubated at a specific temperature for a set time, after which the reaction is terminated by rapid filtration.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.

Signaling Pathway: Monoamine Neurotransmitter Reuptake

Caption: Inhibition of neurotransmitter reuptake by substituted thiophene methanamines.

Antidepressant Activity

Given their ability to inhibit serotonin reuptake, thiophene-incorporated oxazepines have been investigated as potential antidepressants by targeting the serotonin transporter (5-HTT) and the 5-HT2A receptor.[3] In silico studies, including molecular docking, have been employed to predict the binding affinity of these novel compounds.[3]

Materials Science Applications

The electronic properties of the thiophene ring make it a valuable building block for organic electronic materials. The ease of substitution on the thiophene ring allows for fine-tuning of these properties.[4]

Thiophene derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6] Their function in these devices is primarily as organic semiconductors, facilitating charge transport.[5][6]

Key Properties for Organic Electronics:

-

Charge Carrier Mobility: The efficiency of charge transport within the material.

-

Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which determines the material's absorption and emission properties.

-

Solubility and Processability: The ability to be dissolved and processed into thin films for device fabrication.

Table 3: Properties of Thiophene-Based Polymers for Organic Electronics

| Polymer | Application | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (%) |

| Poly(3-hexylthiophene) (P3HT) | OPVs, OFETs | 10⁻⁴ - 10⁻² | 3 - 5 |

Experimental Protocol: Fabrication and Characterization of an Organic Solar Cell

-

Substrate Preparation: An indium tin oxide (ITO) coated glass substrate is cleaned and treated to enhance its work function.

-

Active Layer Deposition: A blend of a thiophene-based donor polymer (e.g., P3HT) and a fullerene-based acceptor is spin-coated onto the substrate to form the active layer.

-

Annealing: The active layer is thermally annealed to optimize its morphology for efficient charge separation and transport.

-

Electrode Deposition: A low work function metal electrode (e.g., aluminum) is thermally evaporated on top of the active layer to complete the device.

-

Characterization: The current-voltage (I-V) characteristics of the device are measured under simulated solar illumination to determine the power conversion efficiency.

Workflow for Organic Solar Cell Fabrication

Caption: General workflow for the fabrication and testing of a thiophene-based organic solar cell.

References

- 1. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. japsonline.com [japsonline.com]

- 4. ijsr.net [ijsr.net]

- 5. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Material Safety Data for (3-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (3-Methylthiophen-2-yl)methanamine (CAS No. 104163-35-1) was not available in the public domain at the time of this writing. The information presented herein is a consolidation of data from publicly available sources for structurally similar compounds, primarily 3-methylthiophene and other thiophene derivatives. Therefore, this guide should be used with caution and supplemented with in-house risk assessments and, where possible, a supplier-specific SDS. All laboratory work should be conducted by trained personnel familiar with standard safety protocols for handling potentially hazardous chemicals.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. While detailed, verified physical and chemical data for this specific compound are limited, the following information has been compiled from available resources.[1][2]

| Property | Value | Source |

| CAS Number | 104163-35-1 | CymitQuimica[1], Thermo Scientific Chemicals[2] |

| Molecular Formula | C₆H₉NS | CymitQuimica[1], Thermo Scientific Chemicals[2] |

| Molecular Weight | 127.21 g/mol | CymitQuimica[1] |

| IUPAC Name | This compound | Thermo Scientific Chemicals[2] |

| Appearance | Clear colorless to yellow to orange liquid | Thermo Scientific Chemicals[2] |

| Assay (GC) | ≥97.5% | Thermo Scientific Chemicals[2] |

| Refractive Index | 1.5560-1.5600 @ 20°C | Thermo Scientific Chemicals[2] |

Hazard Identification and GHS Classification

Anticipated Hazards based on 3-Methylthiophene: [3]

-

Flammable Liquids: Category 2[4]

-

Acute Toxicity, Oral: Category 4[3]

-

Skin Corrosion/Irritation: Category 2[4]

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 3[4]

Anticipated Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H412: Harmful to aquatic life with long lasting effects.[4]

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound. The following guidelines are based on best practices for handling flammable and toxic organic compounds.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid breathing vapors or mists.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

-

Avoid contact with skin and eyes.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]

-

Keep away from heat and sources of ignition.[4]

-

Store in a flammables-rated cabinet.

-

Incompatible materials to avoid include strong oxidizing agents and strong bases.[7][8]

First-Aid Measures

In case of exposure, immediate medical attention is crucial. The following first-aid measures are recommended based on the potential hazards.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8] |

Fire-Fighting Measures

This compound is expected to be a flammable liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4][7] Containers may explode when heated.[7]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂), sulfur oxides (SOx), and nitrogen oxides (NOx) are expected.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5][7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[3] Waste disposal should be handled by a licensed professional waste disposal service.

Experimental Protocols

Detailed experimental protocols for this specific compound are not publicly available. The following are generalized workflows for handling and risk assessment based on standard laboratory procedures for hazardous chemicals.

General Workflow for Handling this compound

Caption: General workflow for safely handling hazardous chemicals.

First-Aid Decision Pathway for Chemical Exposure

Caption: Decision pathway for first-aid response to chemical exposure.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-Methylthiophene-2-methylamine, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Core Differences Between 2- and 3-Substituted Thiophene Methanamines for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to modulate the physicochemical and biological properties of drug candidates. The positional isomerism of substituents on the thiophene ring can profoundly influence a molecule's interaction with biological targets. This technical guide provides an in-depth analysis of the key differences between 2- and 3-substituted thiophene methanamines, focusing on their synthesis, chemical properties, and biological activities, particularly concerning their interaction with monoamine transporters.

Core Chemical and Physical Properties

The position of the methanamine group on the thiophene ring influences the molecule's electronic distribution, lipophilicity, and steric profile. These differences can have significant downstream effects on receptor binding and pharmacokinetic properties.

| Property | 2-Thiophenemethanamine | 3-Thiophenemethanamine |

| Molecular Formula | C₅H₇NS | C₅H₇NS |

| Molecular Weight | 113.18 g/mol | 113.18 g/mol |

| Topological Polar Surface Area | 40.3 Ų | 54.3 Ų |

| General Reactivity | The C5 position is highly susceptible to electrophilic substitution. | The C2 and C5 positions are susceptible to electrophilic substitution. |

| Acidity of Ring Protons | The C5 proton is the most acidic. | The C2 proton is the most acidic. |

Synthesis of 2- and 3-Substituted Thiophene Methanamines

The synthetic routes to 2- and 3-substituted thiophene methanamines differ primarily in the choice of starting materials and the strategy for introducing the aminomethyl group.

Synthesis of 2-Thiophenemethanamine:

A common route to 2-thiophenemethanamine involves the reduction of 2-thiophenecarboxaldehyde or 2-thiophenecarbonitrile. Reductive amination of 2-thiophenecarboxaldehyde is a widely used method.

Experimental Protocol: Reductive Amination of 2-Thiophenecarboxaldehyde

Materials:

-

2-Thiophenecarboxaldehyde

-

Ammonium acetate or ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Methanol or other appropriate solvent

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde and an excess of ammonium acetate in methanol.

-

Stir the solution at room temperature for approximately 30 minutes to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 20°C.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

-

Stir for an additional hour to hydrolyze any remaining imine.

-

Basify the solution with aqueous sodium hydroxide to pH >10.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-thiophenemethanamine.

Synthesis of 3-Thiophenemethanamine:

The synthesis of 3-thiophenemethanamine is often more complex due to the lower reactivity of the 3-position for certain transformations. A common strategy involves the use of a pre-functionalized thiophene, such as 3-bromothiophene, which can be converted to the desired product through a series of reactions including lithiation and subsequent reaction with an aminomethylating agent.

Experimental Protocol: Synthesis of 3-Thiophenemethanamine via Lithiation of 3-Bromothiophene

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Hydroxylamine-O-sulfonic acid

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether or other extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-bromothiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70°C.

-

Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.

-

Add N,N-dimethylformamide (DMF) dropwise at -78°C and then allow the reaction to warm to room temperature and stir for an additional hour. This forms 3-thiophenecarboxaldehyde.

-

The resulting aldehyde can then be converted to 3-thiophenemethanamine via reductive amination as described for the 2-substituted isomer, or through other methods such as conversion to the oxime followed by reduction.

-

Alternatively, the lithiated thiophene can be reacted with other electrophiles to introduce the aminomethyl group in a more direct fashion, though this can be lower yielding.

-

Workup involves quenching the reaction with water, followed by extraction, drying, and purification.

Key Differences in Biological Activity: Focus on Monoamine Transporters

Thiophene methanamines are structurally related to phenethylamines and are therefore of interest for their potential interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The position of the methanamine group is a critical determinant of potency and selectivity. While direct comparative studies on the simplest 2- and 3-thiophenemethanamines are not abundant in the public domain, structure-activity relationship (SAR) studies of related compounds provide valuable insights.

Generally, for many classes of monoamine transporter inhibitors, the spatial arrangement of the amine and the aromatic ring is crucial for binding to the transporter's active site.

-

2-Substituted Thiophene Methanamines: The geometry of 2-substituted thiophenes can be considered a bioisosteric replacement for a phenyl ring. This substitution pattern often leads to compounds with significant activity at monoamine transporters. For instance, certain derivatives of 2-thiophenemethylamine have been investigated as components of molecules targeting these transporters.

-

3-Substituted Thiophene Methanamines: The 3-substituted isomers present a different vector for the amine substituent relative to the sulfur atom and the rest of the thiophene ring. This can lead to altered binding modes and potencies at the monoamine transporters. In some cases, this substitution pattern may lead to a decrease in potency at one transporter while increasing it at another, thereby altering the selectivity profile.

Quantitative Data on Related Thiophene Derivatives:

While direct comparative data for the parent methanamines is scarce, studies on more complex thiophene derivatives provide clues. For example, in a series of potent dopamine transporter (DAT) ligands, the bioisosteric replacement of a phenyl group with a thiophene moiety produced some of the most potent compounds.[1] The specific attachment point of the thiophene ring (2- vs. 3-position) can significantly impact affinity and selectivity.

| Compound Class | Target | 2-Thiophene Derivative Activity | 3-Thiophene Derivative Activity | Reference |

| Phenyl-tropane Analogs | DAT, SERT, NET | High affinity and selectivity for DAT in some cases. | Generally lower affinity for DAT compared to 2-isomers. | [2] |

| Benztropine Analogs | DAT, SERT, NET | High DAT affinity and selectivity. | Less explored, but positional changes significantly impact activity. | [3] |

| Modafinil Analogs | DAT, SERT, NET | Thiophene bioisosteres show potent DAT inhibition. | Less data available for direct comparison. | [4] |

Signaling Pathways and Experimental Workflows

The interaction of thiophene methanamines with monoamine transporters can be investigated using a variety of in vitro assays. The following diagrams illustrate the general signaling pathway of monoamine transporters and a typical experimental workflow for assessing the inhibitory activity of test compounds.

Detailed Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

-

96-well cell culture plates.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled monoamines: [³H]dopamine, [³H]serotonin (5-HT), [³H]norepinephrine (NE).

-

Test compounds (2- and 3-substituted thiophene methanamines) at various concentrations.

-

Reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Cell Culture: Culture the HEK293 cells expressing the transporter of interest under standard conditions.

-

Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

-

Assay Preparation: On the day of the assay, wash the cell monolayers with assay buffer.

-

Pre-incubation: Add assay buffer containing various concentrations of the test compound or reference inhibitor to the wells. Incubate for a defined period (e.g., 10-20 minutes) at the assay temperature (e.g., room temperature or 37°C).

-

Initiation of Uptake: Add the assay buffer containing the respective radiolabeled monoamine to each well to initiate the uptake.

-

Incubation: Incubate the plates for a short, defined period (e.g., 5-15 minutes) during which uptake is linear.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a monoamine transporter by its ability to compete with a known radiolabeled ligand that binds to the transporter.

Materials:

-

Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK293-hDAT, -hSERT, or -hNET).

-

Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.

-

Binding buffer.

-

Test compounds (2- and 3-substituted thiophene methanamines) at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value from the resulting competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

Conclusion

The positional isomerism of the methanamine group on the thiophene ring is a critical factor that dictates the synthetic accessibility and, more importantly, the biological activity of these compounds. While both 2- and 3-substituted thiophene methanamines hold promise as scaffolds for CNS-active agents, their distinct electronic and steric properties lead to different pharmacological profiles. The 2-substituted isomers often serve as effective bioisosteres for phenyl rings, leading to potent interactions with targets such as monoamine transporters. The 3-substituted isomers, with their altered geometry, may offer a path to achieving different selectivity profiles. A thorough understanding of these differences, guided by systematic synthesis and parallel biological evaluation as outlined in this guide, is essential for the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes: (3-Methylthiophen-2-yl)methanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(3-Methylthiophen-2-yl)methanamine and its derivatives represent a significant scaffold in the field of medicinal chemistry. As part of the broader class of thiophene-containing molecules, this structural motif is recognized as a "privileged pharmacophore," indicating its recurring presence in biologically active compounds and approved drugs. The thiophene ring is often considered a bioisostere of a phenyl group, offering similar physicochemical properties with potentially improved metabolic profiles and target interactions.

The incorporation of the 3-methyl and 2-aminomethyl substituents on the thiophene ring provides a versatile platform for the synthesis of a diverse library of compounds. These derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as enzyme inhibitors, receptor modulators, and antimicrobial agents. The primary amino group serves as a key handle for further chemical modifications, allowing for the introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas of Investigation:

-

Anticancer: Thiophene derivatives have been explored as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

-

Neurodegenerative Diseases: The structural similarity of the thiophene core to moieties found in CNS-active drugs has led to the investigation of derivatives as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.

-

Infectious Diseases: The thiophene nucleus is a component of various compounds exhibiting antibacterial and antifungal properties.

-

Inflammatory Diseases: Certain thiophene derivatives have shown potential as anti-inflammatory agents.

Quantitative Data Summary

The following table summarizes representative biological data for compounds containing the aminomethylthiophene scaffold, illustrating their potential in various therapeutic areas.

| Compound Class | Target/Assay | Representative Activity (IC₅₀/EC₅₀/Inhibition %) | Reference |

| Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives | PI3Kα | IC₅₀: 0.05 - 5 µM | Fictionalized Data |

| Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives | mTOR | IC₅₀: 0.04 - 6 µM | Fictionalized Data |

| 2-acetamido-tetrahydrobenzo[b]thiophene derivatives | Acetylcholinesterase (AChE) | 50-60% inhibition at 10 µM | Fictionalized Data |

| N-(thiophen-2-yl) nicotinamide derivatives | Fungicidal Activity (in vivo) | EC₅₀: 1.96 - 21.44 mg/L | Fictionalized Data |

Experimental Protocols

Protocol 1: Synthesis of N-acylated this compound Derivatives

This protocol describes a general method for the acylation of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) and a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a common method for screening compounds for AChE inhibitory activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Application Note: Derivatization of (3-Methylthiophen-2-yl)methanamine for High-Throughput Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile biological activities and its utility as a bioisostere for phenyl rings.[1][2] Thiophene derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[3][4][5][6][7] The core scaffold, (3-Methylthiophen-2-yl)methanamine, presents a primary amine that serves as a key functional handle for chemical modification, allowing for the rapid generation of a diverse library of derivatives. This process, known as derivatization, is a cornerstone of lead optimization in drug discovery.[2]

This application note provides a detailed protocol for the parallel synthesis of an amide library based on the this compound scaffold. It further describes a protocol for screening these derivatives for anti-inflammatory activity via an in-vitro cyclooxygenase (COX) inhibition assay, a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

Experimental Protocols

Parallel Amide Library Synthesis

This protocol details the derivatization of this compound with a selection of carboxylic acids using a 96-well plate format suitable for generating a screening library.

Materials:

-

This compound

-

Library of diverse carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, cyclohexanecarboxylic acid, etc.)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU as a coupling agent

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

96-well reaction block

-

Automated liquid handler (optional) or multichannel pipette

-

Nitrogen manifold

-

Centrifugal evaporator

Protocol:

-

Reagent Preparation:

-

Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

-

Prepare 0.5 M stock solutions of each carboxylic acid from the library in anhydrous DCM.

-

Prepare a 0.6 M stock solution of DCC and a 0.6 M stock solution of HOBt in anhydrous DCM.

-

Prepare a 1.0 M stock solution of DIPEA in anhydrous DCM.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL (0.05 mmol) of the this compound stock solution.

-

To each well, add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.

-

Add 100 µL (0.06 mmol) of the HOBt stock solution to each well.

-

Add 100 µL (0.06 mmol) of the DCC stock solution to each well.

-

Add 50 µL (0.05 mmol) of the DIPEA stock solution to each well.

-

-

Reaction and Workup:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

After the reaction is complete, filter the contents of each well to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl (2 x 200 µL), followed by saturated NaHCO₃ solution (2 x 200 µL), and finally brine (1 x 200 µL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Transfer the supernatant to a clean, pre-weighed 96-well plate.

-

Evaporate the solvent using a centrifugal evaporator.

-

Determine the yield and resuspend the final compounds in DMSO to a stock concentration of 10 mM for biological screening.

-

In-Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized derivatives against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Hematin

-

Tris-HCl buffer (pH 8.0)

-

Synthesized compound library (10 mM in DMSO)

-

Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

-

96-well microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare the assay buffer: 100 mM Tris-HCl (pH 8.0) containing 1 µM Hematin.

-

Prepare the enzyme solutions by diluting COX-1 and COX-2 in the assay buffer to the desired concentration.

-

Prepare the substrate solution (Arachidonic Acid) and probe solution (TMPD) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the assay buffer.

-

Add 1 µL of the synthesized compound dilutions (or DMSO for control).

-

Add 20 µL of the respective enzyme solution (COX-1 or COX-2) to the wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of arachidonic acid substrate and 20 µL of TMPD probe.

-

Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Data Presentation

The following table summarizes hypothetical screening data for a selection of derivatives, illustrating the structure-activity relationship (SAR) for COX inhibition.

| Compound ID | R-Group (from R-COOH) | Structure | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

| TM-01 | Phenyl | 15.2 | 8.5 | 1.79 | |

| TM-02 | 4-Chlorophenyl | 8.9 | 1.2 | 7.42 | |

| TM-03 | 4-Methoxyphenyl | 12.5 | 0.9 | 13.89 | |

| TM-04 | Cyclohexyl | > 50 | 25.6 | - | |

| TM-05 | Thiophen-2-yl | 5.3 | 0.5 | 10.60 |

Note: Data are hypothetical and for illustrative purposes only. "R" in structures refers to the (3-Methylthiophen-2-yl)methylamino moiety.

Visualizations

Experimental Workflow

The diagram below illustrates the overall workflow from library synthesis to biological data analysis.

Caption: Workflow for synthesis and screening of thiophene derivatives.

Mechanism of Action: COX Inhibition Pathway

This diagram shows the arachidonic acid cascade and the point of inhibition by the synthesized COX inhibitors.

Caption: Inhibition of Prostaglandin synthesis by thiophene derivatives.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalwjarr.com [journalwjarr.com]

Application Notes and Protocols for N-Alkylation of (3-Methylthiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions and protocols for the N-alkylation of (3-Methylthiophen-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below cover three primary methods: direct N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and catalytic N-alkylation with alcohols.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery. This compound serves as a valuable building block, and its N-alkylated derivatives are of significant interest for their potential biological activities. This application note offers a comparative overview of different synthetic strategies to achieve mono- or di-alkylation of the primary amino group, enabling researchers to select the most suitable method based on substrate scope, functional group tolerance, and green chemistry principles.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize the typical experimental conditions for the N-alkylation of this compound via different synthetic routes.

Table 1: Direct N-Alkylation with Alkyl Halides

| Parameter | Condition |

| Alkylating Agent | Alkyl halide (e.g., ethyl bromide, methyl iodide) |

| Base | Triethylamine, Potassium Carbonate, Cesium Carbonate |

| Solvent | Toluene, Acetonitrile, DMF |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 4 hours to several days |

| Key Features | Straightforward procedure, but can lead to over-alkylation.[1][2][3] |

Table 2: Reductive Amination with Aldehydes or Ketones

| Parameter | Condition |

| Alkylating Agent | Aldehyde or Ketone |

| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃)[4][5] |

| Solvent | Methanol, Dichloromethane (DCM), Ethyl Acetate |

| Temperature | Room Temperature |

| Reaction Time | 6 to 24 hours |

| Key Features | High selectivity for mono-alkylation, mild reaction conditions.[6][7] |

Table 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

| Parameter | Condition |

| Alkylating Agent | Primary or Secondary Alcohol |

| Catalyst | Cobalt(II) complex with a pincer ligand |

| Base | Potassium tert-butoxide (t-BuOK) |

| Solvent | Toluene, Dioxane |

| Temperature | 100-120 °C |

| Reaction Time | 24 hours |

| Key Features | Atom-economical, environmentally friendly (water is the only byproduct).[8][9][10][11] |

Experimental Protocols

Protocol 1: Direct N-Alkylation with Ethyl Bromide

This protocol is adapted from a similar N-alkylation of a thiophenemethanamine derivative.[1]

Materials:

-

This compound

-

Ethyl bromide

-

Triethylamine

-

Toluene

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add triethylamine (1.1 eq).

-

Add ethyl bromide (1.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 4 days.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and saturate with sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield N-ethyl-(3-methylthiophen-2-yl)methanamine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the reductive amination of a primary amine.[7]

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aldehyde (1.1 eq) in ethyl acetate, add this compound (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired N-alkylated product.

Protocol 3: Cobalt-Catalyzed N-Alkylation with an Alcohol

This protocol is based on a general method for the cobalt-catalyzed N-alkylation of amines with alcohols.[9][12]

Materials:

-

This compound

-

Alcohol (e.g., benzyl alcohol) (1.2 eq)

-

Cobalt(II) pincer complex catalyst (2 mol%)

-

Potassium tert-butoxide (t-BuOK) (10 mol%)

-

Anhydrous toluene

-

4 Å molecular sieves

Procedure:

-

To an oven-dried Schlenk tube, add the cobalt(II) pincer complex catalyst (0.02 eq) and potassium tert-butoxide (0.1 eq).

-

Add 4 Å molecular sieves to the tube.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon).

-

Add anhydrous toluene, followed by this compound (1.0 eq) and the alcohol (1.2 eq).

-

Heat the reaction mixture at 110 °C for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and molecular sieves, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-alkylated amine.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cobalt-Catalyzed N-Alkylation of Amines with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cobalt mediated N-alkylation of amines by alcohols: role of hydrogen bonding pocket - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Purification of (3-Methylthiophen-2-yl)methanamine using Column Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of (3-Methylthiophen-2-yl)methanamine via column chromatography. The methodologies outlined are designed to offer a robust and reproducible approach for obtaining a high-purity product, a critical step in synthetic chemistry and drug development.

Application Notes

This compound is a primary amine, and like many amines, it can exhibit challenging behavior during silica gel chromatography. Amines are known to streak or bind irreversibly to the acidic silica gel surface, leading to poor separation and low recovery. To mitigate these issues, the following considerations are crucial:

-

Stationary Phase Selection : While standard silica gel is commonly used, its acidic nature can be problematic. Deactivation of the silica gel by treatment with a base, such as triethylamine (TEA), is often necessary.[1][2] Alternatively, using a more inert stationary phase like neutral alumina or employing reversed-phase chromatography on a C18-functionalized silica gel can be effective for purifying primary amines.[3]

-